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Compound of Interest

Compound Name:

N-(2-(2,4,6-

Trichlorophenoxy)ethyl)propan-1-

amine

Cat. No.: B1228130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative structure-activity relationship

(QSAR) of Prochloraz and its metabolites. Due to a lack of comprehensive QSAR studies on

Prochloraz metabolites, this document summarizes the known metabolic pathways, presents

available biological activity data for the parent compound and its known metabolites, and

outlines the experimental protocols for key assays. This information is intended to serve as a

foundational resource for researchers interested in conducting future QSAR analyses and

further investigating the biological effects of these compounds.

Prochloraz and its Metabolic Pathway
Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture.[1][2] Its

fungicidal activity stems from the inhibition of 14-alpha-demethylase (CYP51), an enzyme

crucial for the synthesis of fungal cell walls.[1] However, Prochloraz is also known to exhibit

endocrine-disrupting properties by affecting androgen and estrogen receptors, inhibiting

aromatase activity, and interfering with steroidogenesis.[1]

In mammals, Prochloraz undergoes extensive metabolism. The primary metabolic route

involves the opening of the imidazole ring followed by hydrolysis of the alkyl chain.[3] This

process leads to the formation of several metabolites. The main metabolic pathways in rats

involve the cleavage of the imidazole ring to form BTS 44595 and BTS 44596.[3] Further
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metabolism of these compounds yields phenoxy ethyl urea (BTS 44770), which can be further

metabolized to phenoxyethanol (BTS 3037) and then to the corresponding acid (BTS 9608),

also known as 2,4,6-trichlorophenoxyacetic acid.[3] The final degradation product is often

considered to be 2,4,6-trichlorophenol (2,4,6-TCP).[4]

Below is a diagram illustrating the metabolic pathway of Prochloraz.
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Figure 1: Metabolic pathway of Prochloraz.

Comparative Biological Activity
Direct comparative quantitative activity data for Prochloraz and its full range of metabolites is

scarce in publicly available literature. However, some studies have investigated the effects of

the parent compound and a limited number of its metabolites. The following table summarizes

the available data.
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Compound Name Chemical Structure
Biological
Activity/Toxicity

Reference

Prochloraz

N-propyl-N-[2-(2,4,6-

trichlorophenoxy)ethyl

]imidazole-1-

carboxamide

Fungicidal Activity:

Inhibits fungal 14-

alpha-demethylase

(CYP51).Endocrine

Disruption: Acts as an

anti-androgen and

anti-estrogen, inhibits

aromatase and

steroidogenesis

(CYP17).[1]Toxicity: In

rats, impairs

reproductive

performance, causes

developmental toxicity

at high doses.[1]

[1]

BTS 44595

1-propyl-1-[2-(2,4,6-

trichlorophenoxy)ethyl

]urea

Minor soil metabolite.

[5] No specific activity

data found.

[5]

BTS 44596

N-formyl-N'-propyl-N'-

[2-(2,4,6-

trichlorophenoxy)ethyl

]urea

Major soil metabolite.

[5] No specific activity

data found.

[5]

2,4,6-

Trichlorophenoxyaceti

c acid (BTS 9608)

2-(2,4,6-

trichlorophenoxy)aceti

c acid

One of the major

metabolites found in

rat urine.[3] A study on

androgen receptor

activity showed it did

not inhibit the R1881-

induced response in a

reporter gene assay.

[6] It is classified as

harmful if swallowed

[3][6][7][8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://edlists.org/sites/edlists.org/files/media/document/Prochloraz.pdf
https://edlists.org/sites/edlists.org/files/media/document/Prochloraz.pdf
https://edlists.org/sites/edlists.org/files/media/document/Prochloraz.pdf
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/536.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/536.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/536.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/536.htm
https://www.fao.org/fileadmin/user_upload/IPM_Pesticide/JMPR/Evaluations/2004/Prochloraz.pdf
https://pubmed.ncbi.nlm.nih.gov/12377983/
https://www.fao.org/fileadmin/user_upload/IPM_Pesticide/JMPR/Evaluations/2004/Prochloraz.pdf
https://pubmed.ncbi.nlm.nih.gov/12377983/
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trichlorophenoxyacetic-acid
https://www.chemicalbook.com/msds/2-4-6-trichlorophenoxyacetic-acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and causes serious

eye irritation.[7][8]

2-(2,4,6-

trichlorophenoxy)etha

nol (BTS 3037)

2-(2,4,6-

trichlorophenoxy)etha

nol

A major metabolite,

often found as a

glucuronide

conjugate.[3] No

specific activity data

found.

[3]

2,4,6-Trichlorophenol

(2,4,6-TCP)
2,4,6-Trichlorophenol

A final metabolite. It

did not inhibit the

R1881-induced

response in an

androgen receptor

reporter gene assay.

[6]

[6]

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of results.

The following are methodologies for key experiments relevant to assessing the biological

activity of Prochloraz and its metabolites.

Androgen Receptor (AR) Reporter Gene Assay
This in vitro assay is used to determine if a substance can activate or inhibit the androgen

receptor.

Cell Line: A suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) is stably

transfected with a plasmid containing the human androgen receptor and a reporter gene

(e.g., luciferase) under the control of an androgen-responsive element.

Treatment: Cells are seeded in microplates and exposed to a range of concentrations of the

test compound (e.g., Prochloraz or its metabolites) in the presence of a known androgen,

such as R1881.[6] A positive control (e.g., an anti-androgen like flutamide) and a vehicle

control are also included.
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Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for

receptor binding and reporter gene expression.

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the

luciferase substrate is added. The resulting luminescence, which is proportional to the

reporter gene activity, is measured using a luminometer.

Data Analysis: The results are expressed as a percentage of the response induced by the

androgen alone. A decrease in signal indicates an antagonistic effect.

Steroidogenesis Assay (H295R Cell Line)
This assay assesses the effects of chemicals on the production of steroid hormones.

Cell Line: The human adrenocortical carcinoma cell line H295R is used as it expresses most

of the key enzymes involved in steroidogenesis.[1]

Treatment: Cells are cultured in multi-well plates and exposed to various concentrations of

the test substance for 48 hours.

Hormone Extraction and Analysis: After exposure, the culture medium is collected, and

steroid hormones (e.g., testosterone, estradiol, progesterone) are extracted. Hormone

concentrations are quantified using methods like ELISA or LC-MS/MS.

Data Analysis: Changes in hormone levels in treated cells compared to control cells indicate

interference with steroidogenesis. For example, Prochloraz has been shown to decrease

testosterone and estradiol production while increasing progesterone levels, suggesting

inhibition of enzymes like CYP17.[1]

Experimental Workflow for Toxicity Testing
The following diagram illustrates a general workflow for assessing the toxicity of a compound

like a Prochloraz metabolite.
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Figure 2: General workflow for toxicity testing.

Potential for QSAR Analysis and Future Directions
A quantitative structure-activity relationship (QSAR) analysis for Prochloraz metabolites would

be a valuable tool for predicting their potential toxicity and endocrine-disrupting effects.

However, the development of robust QSAR models is contingent on the availability of a high-

quality dataset containing the biological activities of a diverse set of these metabolites.

Data Requirements for QSAR Modeling:
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A series of Prochloraz metabolites: A sufficient number of metabolites with structural

variations would be needed.

Quantitative biological activity data: Consistent and reliable data, such as IC50 or EC50

values, from standardized in vitro or in vivo assays are essential. The activity should be

measured for a specific endpoint (e.g., androgen receptor antagonism, aromatase inhibition).

Molecular descriptors: A wide range of descriptors that capture the physicochemical

properties of the molecules (e.g., hydrophobicity, electronic properties, steric features) would

need to be calculated.

Future Research:

Synthesis and isolation of Prochloraz metabolites: A comprehensive library of Prochloraz

metabolites needs to be established.

Systematic biological testing: The synthesized metabolites should be tested in a battery of in

vitro and in vivo assays to generate the necessary quantitative activity data.

Development of QSAR models: With a suitable dataset, various QSAR modeling techniques

can be applied to establish relationships between the chemical structures of the metabolites

and their biological activities.

This guide highlights the current knowledge on Prochloraz metabolites and underscores the

need for further research to enable the development of predictive QSAR models. Such models

would be invaluable for the risk assessment of these environmental contaminants and for

guiding the design of safer fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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